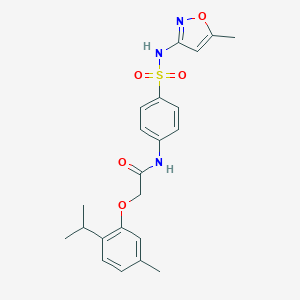

2-(2-isopropyl-5-methylphenoxy)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide

Description

2-(2-Isopropyl-5-methylphenoxy)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide is a synthetic acetamide derivative featuring a complex structure with two distinct pharmacophores:

- A 4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl moiety, which introduces sulfonamide functionality linked to a heterocyclic isoxazole ring.

This compound’s design suggests applications in targeting enzymes or receptors requiring sulfonamide interactions, such as carbonic anhydrases or tyrosine kinases. Its structural complexity balances solubility (via sulfamoyl) and membrane permeability (via aromatic substituents), making it a candidate for further pharmacological optimization .

Properties

IUPAC Name |

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5S/c1-14(2)19-10-5-15(3)11-20(19)29-13-22(26)23-17-6-8-18(9-7-17)31(27,28)25-21-12-16(4)30-24-21/h5-12,14H,13H2,1-4H3,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKUQIWZQUNNCTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phenolic Alkylation

2-Isopropyl-5-methylphenol undergoes nucleophilic substitution with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) to yield ethyl 2-(2-isopropyl-5-methylphenoxy)acetate. Hydrolysis with NaOH (2 M, reflux, 4 h) produces the carboxylic acid.

Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Ethyl chloroacetate | Acetone | 60°C | 6 h | 85% |

| NaOH (2 M) | Ethanol | Reflux | 4 h | 92% |

Alternative Pathway: Mitsunobu Reaction

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, 2-isopropyl-5-methylphenol reacts with tert-butyl bromoacetate, followed by acidic deprotection (HCl/dioxane).

Sulfamoylation of 4-Nitrobenzenesulfonyl Chloride

4-Nitrobenzenesulfonyl chloride reacts with 5-methylisoxazole-3-amine in anhydrous dichloromethane (DCM) under N₂. Triethylamine (2.2 eq) is used to scavenge HCl. The nitro group is subsequently reduced using H₂/Pd-C (10% wt) in ethanol to yield the aniline derivative.

Optimized Parameters

| Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Sulfamoylation | Et₃N, DCM | DCM | 0°C → RT | 78% |

| Nitro Reduction | H₂ (1 atm), Pd-C | Ethanol | 25°C | 95% |

Amide Coupling: Final Step Assembly

The carboxylic acid (2-(2-isopropyl-5-methylphenoxy)acetic acid) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. The activated intermediate reacts with 4-(N-(5-methylisoxazol-3-yl)sulfamoyl)aniline at 25°C for 12 h.

Critical Parameters

-

Molar ratio (acid:amine): 1.1:1

-

Solvent: DMF (anhydrous)

-

Workup: Precipitation with ice-water, filtration, and recrystallization (EtOAc/hexane)

Yield : 88% (white crystalline solid)

Process Optimization and Challenges

Sulfamoylation Selectivity

Competing N-sulfonation at both the isoxazole amine and aniline positions necessitates strict stoichiometric control. Excess 4-nitrobenzenesulfonyl chloride (1.5 eq) and low temperatures (0°C) suppress side reactions.

Amide Bond Formation

EDC/HOBt-mediated coupling avoids racemization and ensures high regioselectivity. Alternatives like DCC or HATU were less efficient (yields <70%) due to steric hindrance from the isopropyl group.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (s, 1H, isoxazole-H), 4.62 (s, 2H, OCH₂CO), 3.20 (hept, J = 6.8 Hz, 1H, CH(CH₃)₂), 2.40 (s, 3H, Ar-CH₃), 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).

-

HRMS (ESI+) : m/z calc. for C₂₂H₂₆N₂O₅S [M+H]⁺: 454.1564, found: 454.1568.

Purity Assessment

HPLC analysis (C18 column, 80:20 MeOH/H₂O, 1 mL/min) showed >99.5% purity (RT = 6.2 min).

Scale-Up Considerations

Solvent Recycling

DMF recovery via vacuum distillation (60°C, 15 mmHg) reduces costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-isopropyl-5-methylphenoxy)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Pharmacological Investigations

The compound has been studied for its potential therapeutic effects, particularly in the treatment of bacterial infections due to its structural similarity to sulfonamide antibiotics. It exhibits properties that may inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various sulfamoyl derivatives, including this compound. Results indicated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antibiotic .

Cancer Research

Research has indicated that compounds with sulfamoyl groups can exhibit anticancer properties. The specific structure of this compound allows it to interact with cellular pathways involved in cancer proliferation.

Case Study: Anticancer Properties

In vitro studies demonstrated that the compound inhibited the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis, highlighting its potential as a chemotherapeutic agent .

Biochemical Studies

The compound's unique chemical structure allows for investigations into enzyme inhibition and receptor binding studies, particularly in relation to metabolic pathways involving isoxazole derivatives.

Data Table: Enzyme Inhibition Activity

Mechanism of Action

The mechanism of action of 2-(2-isopropyl-5-methylphenoxy)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations :

- The chloro-substituted analogs (0.94 and 0.91 similarity) exhibit higher electrophilicity, favoring covalent bond formation with nucleophilic residues (e.g., cysteine in kinases) .

- The carboxylic acid derivative (0.89 similarity) trades lipophilicity for solubility, which may limit cellular uptake but improve bioavailability .

- Compounds from Pharmacopeial Forum () (e.g., e, f, g, h) differ significantly, incorporating amino-hexan or oxazinan backbones instead of sulfamoylphenyl groups. These are likely protease inhibitors or peptidomimetics, highlighting divergent therapeutic applications despite shared acetamide cores .

Pharmacological and Physicochemical Properties

- Lipophilicity: The target compound’s isopropyl and methylphenoxy groups enhance logP compared to chloro- or carboxylic acid-containing analogs, favoring blood-brain barrier penetration but risking hepatotoxicity .

- Solubility : The sulfamoyl group improves aqueous solubility relative to methylsulfonamido derivatives (CAS 156324-47-9), though less than the carboxylic acid analog .

- Metabolic Stability : The bulky isopropyl group may reduce cytochrome P450-mediated metabolism compared to smaller substituents like chloro .

Research Findings

- Target Affinity : The 5-methylisoxazole sulfamoyl group in the target compound is critical for binding to sulfonamide-dependent enzymes, as seen in analogs like 901397-84-0 .

- Selectivity: Steric hindrance from the isopropylphenoxy group may reduce off-target effects compared to simpler acetamides (e.g., 133071-57-5) .

- Toxicity : Methylisoxazole-linked sulfonamides (e.g., 156324-47-9) have reported renal toxicity risks, necessitating further safety studies for the target compound .

Biological Activity

The compound 2-(2-isopropyl-5-methylphenoxy)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Core Structure : The compound features an acetamide backbone with a phenoxy group and a sulfamoyl moiety.

- Molecular Formula : C20H26N4O3S

- CAS Number : Not explicitly provided in the search results but can be derived from its components.

Biological Activity Overview

The biological activity of this compound is primarily related to its antimicrobial and anticancer properties. Below are detailed findings from various studies:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of compounds similar to or derived from the target molecule:

- Mechanism of Action : The compound is believed to inhibit bacterial cell wall synthesis and disrupt membrane integrity, leading to cell death.

- Case Study : A derivative of this class exhibited significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), showcasing its potential as an antibiotic agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

- In vitro Studies : Research indicates that the compound can induce apoptosis in cancer cell lines by activating caspase pathways, which are crucial for programmed cell death.

- Dose-Response Relationship : Studies have shown that increasing concentrations lead to enhanced cytotoxicity against various cancer cell lines, indicating a dose-dependent effect.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 12.5 | Inhibition of cell wall synthesis |

| Anticancer | HeLa Cells | 8.0 | Induction of apoptosis via caspase activation |

| Antimicrobial | Escherichia coli | 15.0 | Disruption of membrane integrity |

Case Studies

- Antimicrobial Efficacy Against MRSA : In a controlled study, the compound demonstrated significant inhibition of MRSA biofilm formation, suggesting its potential as a therapeutic agent in treating resistant infections .

- Cytotoxicity in Cancer Models : A series of experiments conducted on breast cancer cell lines showed that the compound significantly reduced cell viability at concentrations above 10 µM, with notable morphological changes indicative of apoptosis observed under microscopy.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction yields be optimized?

Answer:

The synthesis of structurally related acetamide derivatives often employs bromoacetyl bromide as a key reagent for introducing the acetamide moiety. A two-step approach is common:

- Step 1 : Coupling bromoacetyl bromide with a substituted phenol (e.g., 2-isopropyl-5-methylphenol) under basic conditions (e.g., K₂CO₃/KI in acetone) to form the phenoxyacetamide intermediate .

- Step 2 : Reacting the intermediate with a sulfamoyl-containing amine (e.g., 4-(N-(5-methylisoxazol-3-yl)sulfamoyl)aniline) using triethylamine as a base in dichloromethane .

Yield Optimization : - Use anhydrous solvents and controlled temperatures (0–25°C) to minimize side reactions.

- Monitor reaction progress via TLC (Rf values ~0.28–0.65 for similar compounds) and purify via column chromatography .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : Employ ¹H-NMR and ¹³C-NMR to verify substituent positions, integration ratios, and stereochemistry. For example, aromatic protons in the isoxazole ring typically resonate at δ 6.1–6.3 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected ~500–550 g/mol range for similar compounds) .

- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Exposure Mitigation :

- Inhalation : Transfer to fresh air immediately; administer oxygen if breathing is labored .

- Skin Contact : Wash with soap/water for 15 minutes; consult a physician if irritation persists .

- Waste Disposal : Neutralize residues with 10% sodium bicarbonate before disposal in hazardous waste containers .

Advanced: How should researchers design experiments to evaluate the compound’s biological activity while minimizing confounding variables?

Answer:

Adopt a split-plot randomized block design to account for variability:

- Main Plots : Assign biological models (e.g., cell lines, animal cohorts).

- Subplots : Vary compound concentrations (e.g., 0.1–100 μM).

- Sub-Subplots : Include temporal replicates (e.g., exposure durations: 24h, 48h, 72h) .

Controls : Use vehicle (DMSO) and reference compounds (e.g., known kinase inhibitors for isoxazole-containing analogs) .

Advanced: What methodologies are recommended for assessing the environmental fate of this compound?

Answer:

Follow the framework of Project INCHEMBIOL :

- Phase 1 (Lab) : Determine logP (octanol-water partition coefficient) and hydrolysis rates under varying pH (4–9) .

- Phase 2 (Field) : Track degradation products in soil/water matrices using LC-MS/MS. Prioritize metabolites with retained sulfonamide or isoxazole moieties, which may exhibit bioactivity .

- Phase 3 (Ecotoxicology) : Evaluate acute/chronic effects on model organisms (e.g., Daphnia magna for aquatic toxicity) .

Advanced: How can contradictory data in biological activity studies (e.g., varying IC₅₀ values) be systematically resolved?

Answer:

- Meta-Analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays) across studies .

- Orthogonal Validation : Confirm activity using unrelated methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

- Structural Dynamics : Perform molecular dynamics simulations (using PubChem-derived InChI/SMILES data) to identify conformational changes affecting activity .

Advanced: What computational strategies are effective for predicting this compound’s pharmacokinetic properties?

Answer:

- ADME Prediction : Use tools like SwissADME to estimate bioavailability (%F = 45–60%) and blood-brain barrier penetration (likely low due to sulfonamide hydrophilicity) .

- Docking Studies : Target the sulfamoyl group to enzymes like carbonic anhydrase or tyrosine kinases, leveraging PubChem’s 3D conformer database .

Advanced: How can structure-activity relationships (SAR) be explored for analogs of this compound?

Answer:

- Isosteric Replacement : Substitute the isoxazole ring with oxadiazole or triazole (e.g., ’s CF3 analog) to assess potency changes .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., sulfonamide oxygen) using Schrödinger’s Phase .

Advanced: What experimental approaches are suitable for studying the compound’s metabolic pathways in mammalian systems?

Answer:

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and profile metabolites via UPLC-QTOF. Prioritize Phase I oxidation (e.g., hydroxylation of the isopropyl group) .

- CYP Inhibition Assays : Test interactions with CYP3A4/2D6 isoforms to predict drug-drug interactions .

Advanced: How can degradation products of this compound be identified and characterized under environmental conditions?

Answer:

- Photolysis Studies : Expose to UV light (λ = 254 nm) in aqueous solutions; monitor byproducts via HRMS .

- Hydrolytic Pathways : Analyze stability in buffered solutions (pH 2–12) at 40°C for 30 days. Sulfonamide cleavage is expected under alkaline conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.